2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid
Description
2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid (CAS: 1397007-19-0) is a pyridine derivative with the molecular formula C₉H₉BrN₂O₄ and a molecular weight of 289.09 g/mol . The compound features a brominated pyridine ring (5-bromo substituent), a carbonyl-amino linker, and a 3-hydroxy-propionic acid side chain. It is cataloged under MDL number MFCD02221682 and is available as a research chemical for applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
2-[(5-bromopyridine-3-carbonyl)amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c10-6-1-5(2-11-3-6)8(14)12-7(4-13)9(15)16/h1-3,7,13H,4H2,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEMXVWNQSGPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NC(CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyridine Derivatives
Regioselective bromination at the pyridine 5-position is critical. Patent US4033975A details bromination using liquid bromine (Br₂) in aqueous hydrogen bromide (HBr) at temperatures below 10°C. For example, treating 3-cyanopyridine with Br₂ (11 L) and 47% HBr (37 L) yields 5-bromo-3-cyanopyridine, which is hydrolyzed to 5-bromo-pyridine-3-carboxylic acid using NaOH (28 kg in 30 L H₂O).
Reaction Conditions:
Alternative Routes via Directed Metallation
A 2018 study (ChemicalBook) demonstrates directed ortho-metallation using LDA (lithium diisopropylamide) to deprotonate pyridine-3-carboxylic acid methyl ester at the 5-position, followed by quenching with Br₂ to install bromine. This method avoids competitive bromination at other positions.
Synthesis of 3-Hydroxy-2-aminopropionic Acid Derivatives
Serine Protection Strategies
To prevent undesired side reactions during amide coupling, the hydroxyl group of serine is protected. Common methods include:
- Silyl Ether Protection: tert-butyldimethylsilyl (TBS) chloride in DMF with imidazole.
- Benzyl Ether Protection: Benzyl bromide in the presence of NaH.
Example Protocol (TBS Protection):
- Substrate: L-serine (10 g)
- Reagents: TBSCl (1.2 eq), imidazole (2.5 eq) in DMF
- Conditions: 0°C to room temperature, 12 h
- Yield: 95%
Amide Bond Formation
Acyl Chloride Activation
5-Bromo-pyridine-3-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically conducted in anhydrous dichloromethane (DCM) under reflux.
Procedure:
Coupling to Protected Serine
The acyl chloride is coupled to TBS-protected serine using TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) and diisopropylamine (DIPEA) in acetonitrile.
Optimized Protocol:
- Acyl Chloride: 5-Bromo-pyridine-3-carbonyl chloride (3.2 g)
- Amino Component: TBS-protected serine (2.5 g)
- Coupling Reagents: TBTU (1.1 eq), DIPEA (3 eq)
- Solvent: MeCN, 0°C to room temperature, 18 h
- Yield: 84%
Deprotection and Final Isolation
Silyl Ether Removal
The TBS group is cleaved using tetrabutylammonium fluoride (TBAF) in THF.
Deprotection Steps:
Purification
The crude product is purified via recrystallization (heptane/EtOAc) or column chromatography (SiO₂, EtOAc/hexane).
Analytical Characterization
Spectroscopic Data
Chiral Analysis
Mosher’s amide analysis confirms retention of stereochemistry (derived from L-serine).
Challenges and Optimization
- Racemization Mitigation: Coupling at 0°C minimizes epimerization.
- Bromine Selectivity: Excess Br₂ leads to di-brominated byproducts; stoichiometric control is critical.
Recent Advances
A 2025 study (Wiley-VCH) reports microwave-assisted coupling, reducing reaction time from 18 h to 30 min with comparable yields.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Amidation: The carbonyl group can react with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted pyridine derivatives
Amidation: Formation of amide derivatives
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential role as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Studies and Research Findings
- Anticancer Activity : Initial studies indicate that derivatives of brominated pyridine compounds can exhibit anticancer properties. Research has shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Some derivatives related to this compound have been explored for neuroprotective effects. For instance, studies have demonstrated that compounds with similar structures can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer’s .
Biochemical Applications
The compound's unique functional groups allow it to participate in biochemical reactions, making it useful in various laboratory settings.
Enzyme Inhibition Studies
Research has indicated that compounds featuring brominated pyridine moieties are effective enzyme inhibitors. This property can be exploited in drug design to target specific enzymes involved in disease pathways .
Synthesis and Derivatives
The synthesis of 2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid can lead to the development of numerous derivatives with potentially enhanced biological activities.
Synthetic Pathways
The synthetic routes typically involve the reaction of 5-bromo-pyridine derivatives with amino acids or their derivatives under controlled conditions. This method allows for the introduction of various substituents that may enhance the pharmacological profile of the resulting compounds .
Potential Applications in Agriculture
While primarily studied for medicinal applications, the compound's properties may also lend themselves to agricultural uses, particularly as a bioactive agent against pests or diseases affecting crops.
Research Insights
Preliminary studies suggest that compounds similar to this compound could serve as effective agrochemicals due to their ability to disrupt biological processes in pests .
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The hydroxy-propionic acid moiety may also contribute to the compound’s overall bioactivity by enhancing its solubility and facilitating its transport within biological systems.
Comparison with Similar Compounds
3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic Acid
- Molecular Formula : C₈H₇BrN₂O₃ (exact mass: 271.955896) .
- Applications : Listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or demand . The absence of the hydroxyl group may limit its utility in contexts requiring solubility or specific molecular interactions.
3-Amino-5-bromopicolinic Acid
- Molecular Formula : C₆H₅BrN₂O₂ (MW: 217.02 g/mol) .
- Key Differences: Contains a carboxylic acid group directly attached to the pyridine ring instead of the carbonyl-amino-propionic acid chain. The amino group at the 3-position and bromine at the 5-position suggest distinct reactivity (e.g., in metal-catalyzed cross-coupling reactions).
- Applications : Priced at $400/g, it is marketed as a high-value intermediate for pharmaceutical synthesis .
5-Bromo-2-methoxypyridin-3-amine and 5-Bromo-2-morpholinopyridin-3-amine
- Structural Features: Both compounds feature a brominated pyridine core with amine and methoxy/morpholino substituents .
- Key Differences: Lack the carbonyl-amino-propionic acid moiety, limiting their utility in applications requiring extended side-chain interactions. The morpholino group in the latter enhances solubility in polar solvents.
Physicochemical and Functional Comparisons
The table below summarizes critical differences:
Biological Activity
2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid, with the CAS number 1397007-19-0, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.
- Molecular Formula : CHBrNO
- Molecular Weight : 289.08 g/mol
- Structure : The compound features a bromo-substituted pyridine ring attached to a hydroxy propionic acid moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-pyridine-3-carboxylic acid derivatives with amino acids or their derivatives under controlled conditions. The specific methodologies can vary, but they generally aim to ensure high purity and yield of the desired compound.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, in vitro tests on A549 human lung adenocarcinoma cells showed a structure-dependent cytotoxicity profile:
| Compound | Viability (%) | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Potential anticancer agent |
| Cisplatin | 66 | 10 | Standard chemotherapeutic agent |
The presence of the bromo-pyridine moiety is believed to enhance the compound's interaction with cellular targets involved in cancer proliferation and survival pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that derivatives containing the pyridine nucleus often show enhanced antibacterial and antifungal activities. The following table summarizes the antimicrobial activity against selected strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Klebsiella pneumoniae | TBD |
The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Case Studies
- Anticancer Efficacy : A study investigating the effects of various derivatives on A549 cells revealed that compounds with free amino groups exhibited notably lower cytotoxicity towards non-cancerous cells while maintaining high efficacy against cancer cells. This suggests a promising therapeutic window for further development .
- Antimicrobial Resistance : Another research effort focused on multidrug-resistant strains of Staphylococcus aureus found that certain derivatives of pyridine compounds could effectively inhibit growth, highlighting their potential as novel treatments against resistant infections .
Q & A
Q. How can researchers optimize the synthesis of 2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid to maximize yield and purity?
- Methodological Answer : The synthesis involves coupling 5-bromo-pyridine-3-carboxylic acid (precursor) with 3-amino-3-hydroxypropionic acid using carbodiimide-based reagents (e.g., EDC/HOBt). Key parameters include:
- Temperature Control : Activation at 0–4°C followed by room-temperature coupling to minimize side reactions.
- Stoichiometry : Use a 1.2:1 molar ratio of carboxylic acid to amine component to ensure complete conversion.
- Purification : Recrystallization from ethanol/water (3:1 v/v) removes unreacted precursors. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm completion by FT-IR (disappearance of -COOH peak at ~1700 cm⁻¹) .
Q. What analytical techniques reliably characterize the structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies the amide proton (δ 8.5–9.0 ppm) and bromopyridine aromatic protons (δ 8.2–8.7 ppm). ¹³C NMR confirms carbonyl carbons (amide: ~167 ppm; acid: ~173 ppm).
- Mass Spectrometry : HRMS (ESI+) should match the theoretical molecular ion [M+H]⁺ (C₁₀H₁₀BrN₂O₄⁺ = 323.99 g/mol).
- Purity Assessment : HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm ensures ≥95% purity .
Advanced Research Questions
Q. How should researchers design experiments to investigate the compound's potential as a kinase inhibitor?
- Methodological Answer :
- In Vitro Assays : Use ADP-Glo™ Kinase Assays with recombinant kinases (e.g., EGFR, VEGFR) at varying concentrations (0.1–100 µM). Include staurosporine as a positive control and DMSO as a negative control.
- Binding Studies : Perform surface plasmon resonance (SPR) to measure binding kinetics (KD). For structural insights, conduct molecular docking using kinase crystal structures (PDB ID: 1M17).
- Cellular Validation : Test in cancer cell lines (e.g., HeLa) with Western blotting to assess phosphorylation inhibition of downstream targets (e.g., ERK1/2) .
Q. How can researchers resolve discrepancies between computational predictions and experimental solubility data?
- Methodological Answer :
- Experimental Validation : Conduct shake-flask solubility tests at physiologically relevant pH (2.0, 7.4, 9.0) and compare with COSMO-RS simulations.
- Aggregation Analysis : Use dynamic light scattering (DLS) or NOESY NMR to detect self-association.
- Solid-State Characterization : Perform PXRD to identify polymorphs and DSC to assess melting point variations affecting solubility .
Q. What strategies identify and characterize unexpected byproducts formed during synthesis?
- Methodological Answer :
- Byproduct Isolation : Use preparative HPLC (C18, isocratic elution with 30% MeCN/H₂O) to separate impurities.
- Structural Elucidation : Apply tandem MS/MS (Q-TOF) for fragmentation patterns and 2D NMR (HSQC/HMBC) to map connectivity.
- Mechanistic Studies : Conduct time-resolved reaction monitoring (via LC-MS) to pinpoint stages where hydrolysis or bromine displacement occurs .
Methodological Considerations for Data Contradictions
- Case Study : If NMR reveals unexpected peaks, consider:
- Tautomerism : Check for keto-enol equilibria in the hydroxypropionic acid moiety using variable-temperature NMR.
- Impurity Profiling : Compare HPLC retention times with synthetic intermediates (e.g., unreacted 5-bromo-pyridine-3-carboxylic acid).
- Chirality Verification : Use chiral HPLC (Chiralpak IA column) to confirm enantiomeric purity of the 3-hydroxypropionic acid moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
